1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-(phosphonooxy)ethyl)-
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Overview
Description
1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-(phosphonooxy)ethyl)- is a highly fluorinated sulfonamide compound. It is known for its unique chemical properties, including high thermal stability and resistance to degradation. This compound is often used in various industrial applications due to its surfactant properties and its role as an intermediate in the synthesis of other fluorinated compounds .
Preparation Methods
The synthesis of 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-(phosphonooxy)ethyl)- typically involves the condensation of perfluorooctane-1-sulfonic acid with ethylamine . The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve more complex processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler fluorinated compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-(phosphonooxy)ethyl)- has several scientific research applications:
Mechanism of Action
The compound exerts its effects through various molecular pathways. It is biotransformed by N-de-ethylation to an insecticidally active and toxic metabolite . This transformation involves the removal of the ethyl group, leading to the formation of a more reactive species that can interact with biological targets .
Comparison with Similar Compounds
1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-(phosphonooxy)ethyl)- can be compared with other similar compounds, such as:
N-Ethylperfluorooctane-1-sulfonamide: Similar in structure but lacks the phosphonooxyethyl group.
N-Ethylperfluorooctanesulfonamidoethanol: Contains a hydroxyethyl group instead of the phosphonooxyethyl group.
N-Ethylperfluorooctanesulfonamide: Another closely related compound with similar properties.
These comparisons highlight the uniqueness of the phosphonooxyethyl group in 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-(phosphonooxy)ethyl)-, which contributes to its distinct chemical and physical properties.
Properties
CAS No. |
3820-83-5 |
---|---|
Molecular Formula |
C12H11F17NO6PS |
Molecular Weight |
651.23 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H11F17NO6PS/c1-2-30(3-4-36-37(31,32)33)38(34,35)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3,(H2,31,32,33) |
InChI Key |
JRSUJBJSUYPODE-UHFFFAOYSA-N |
SMILES |
CCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
3820-83-5 | |
Related CAS |
67969-69-1 (diammonium salt) |
Synonyms |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-1-octanesulfonamide dihydrogen phosphate ester N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-1-octanesulfonamide dihydrogen phosphate ester, diammonium salt PSAEP |
Origin of Product |
United States |
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